molecular formula C12H15BrClNO2S B2859458 5-bromo-2-chloro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzamide CAS No. 1396887-82-3

5-bromo-2-chloro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzamide

Cat. No.: B2859458
CAS No.: 1396887-82-3
M. Wt: 352.67
InChI Key: GEOHHSBMDIHJDC-UHFFFAOYSA-N
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Description

5-bromo-2-chloro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzamide is a complex organic compound with a benzamide core structure This compound is characterized by the presence of bromine, chlorine, and a hydroxy-methylthio-propyl group attached to the benzamide ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-chloro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzamide typically involves multiple steps. One common approach is to start with the bromination and chlorination of benzamide to introduce the bromine and chlorine atoms at the desired positions on the benzene ring. This can be achieved using bromine and chlorine reagents under controlled conditions.

Next, the hydroxy-methylthio-propyl group is introduced through a series of reactions. This may involve the use of protecting groups to ensure selective reactions at specific sites on the molecule. The final step usually involves the deprotection and purification of the compound to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-chloro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The bromine and chlorine atoms can be reduced to form the corresponding hydrogenated derivatives.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the halogen atoms.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while nucleophilic substitution of the halogens would result in the corresponding substituted derivatives.

Scientific Research Applications

5-bromo-2-chloro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions due to its unique functional groups.

    Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which 5-bromo-2-chloro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzamide exerts its effects depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The presence of the hydroxy and methylthio groups can enhance its binding affinity to target molecules, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-2-chlorobenzamide: Lacks the hydroxy-methylthio-propyl group, making it less versatile in certain applications.

    2-chloro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzamide: Lacks the bromine atom, which may affect its reactivity and binding properties.

    5-bromo-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzamide: Lacks the chlorine atom, which can influence its chemical behavior.

Uniqueness

The presence of both bromine and chlorine atoms, along with the hydroxy-methylthio-propyl group, makes 5-bromo-2-chloro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzamide unique. This combination of functional groups provides a distinct set of chemical properties and reactivity patterns, making it valuable for various research and industrial applications.

Properties

IUPAC Name

5-bromo-2-chloro-N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrClNO2S/c1-12(17,7-18-2)6-15-11(16)9-5-8(13)3-4-10(9)14/h3-5,17H,6-7H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEOHHSBMDIHJDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=C(C=CC(=C1)Br)Cl)(CSC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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